molecular formula C19H15BrN2O2 B6546945 1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 946223-35-4

1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546945
CAS No.: 946223-35-4
M. Wt: 383.2 g/mol
InChI Key: IZIVSCZVAUOMLH-UHFFFAOYSA-N
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Description

The compound “1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a carboxamide group at the 3-position and a 2-oxo group at the 2-position. The 1-position of the pyridine ring is substituted with a bromophenylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the carboxamide and 2-oxo groups, and the bromophenylmethyl group. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its reactivity would be influenced by the presence of the bromine atom and the carboxamide and 2-oxo groups .

Future Directions

The study and application of this compound could be a promising area for future research. For example, if it were found to have medicinal properties, it could be further studied for its potential use in the treatment of various diseases .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c20-15-10-8-14(9-11-15)13-22-12-4-7-17(19(22)24)18(23)21-16-5-2-1-3-6-16/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIVSCZVAUOMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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